(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide
Description
This compound is a secondary amine hydrobromide salt featuring a 1,3-benzodioxole (methyl-substituted) moiety linked to a 2-nitrobenzyl group. Its molecular structure combines electron-rich aromatic systems (1,3-benzodioxole) with an electron-deficient nitrobenzyl substituent, making it a candidate for studies on charge-transfer interactions or receptor-binding activity. The hydrobromide salt form enhances its solubility in polar solvents, which is advantageous for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRQACWSLJLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide is a synthetic organic compound with the molecular formula C15H14N2O4 and a CAS number of 1989824-37-4. This compound is characterized by its unique structural features, including a benzodioxole moiety and a nitro-substituted benzylamine group. Its potential applications in medicinal chemistry and organic synthesis have garnered interest in various fields of chemical research.
The compound's structure can be represented as follows:
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N-(2-nitrobenzyl)amine hydrobromide
- Molecular Weight : 332.19 g/mol
- Physical Form : Solid
- Purity : ≥95%
Biological Activity Overview
Research indicates that benzodioxole derivatives, including this compound, exhibit various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One significant area of investigation is the compound's inhibitory effects on enzymes such as α-amylase. This enzyme plays a crucial role in carbohydrate metabolism by catalyzing the breakdown of starch into simpler sugars. Inhibition of α-amylase can be beneficial for managing blood sugar levels, making these compounds potential candidates for diabetes treatment.
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine | TBD | α-Amylase |
| Acarbose | 2.593 | α-Amylase |
| Myricetin | 30 | α-Amylase |
The data suggests that the compound may have an IC50 value comparable to known α-amylase inhibitors, although specific values for this compound are yet to be determined through empirical studies.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with benzodioxole derivatives:
- Antidiabetic Potential : A study synthesized several benzodioxol carboxamide derivatives and assessed their antidiabetic potential through in vitro assays against α-amylase. Notably, compounds demonstrated IC50 values of 0.85 µM and 0.68 µM, indicating strong inhibitory effects while showing minimal cytotoxicity towards normal cell lines .
- Cytotoxicity Assessment : The same study evaluated the cytotoxic effects of these compounds on various cancer cell lines using MTS assays. The results indicated significant activity against cancer cells while maintaining safety profiles in non-cancerous cells .
- In Vivo Studies : In vivo testing on diabetic mice revealed that specific derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This underscores the therapeutic potential of benzodioxole derivatives in managing diabetes.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets related to carbohydrate metabolism and potentially cancer pathways. The presence of both the benzodioxole and nitrobenzyl moieties suggests multiple avenues for biological interaction.
Scientific Research Applications
Pharmacological Research
The compound has been investigated for its potential as a bioactive agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
A study indicated that derivatives of benzodioxole compounds exhibit significant antidepressant-like effects in animal models. The incorporation of the nitrobenzyl moiety may enhance these effects due to its ability to modulate neurotransmitter systems .
Materials Science
In materials science, (1,3-benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide may be utilized as a building block for synthesizing novel polymers or composites with enhanced properties.
Application Example: Polymer Synthesis
Research has shown that incorporating benzodioxole derivatives into polymer matrices can improve thermal stability and mechanical strength. This suggests potential applications in creating advanced materials for electronics or aerospace industries .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules.
Synthetic Pathway:
A notable synthetic route involves using this compound to create various substituted amines and other nitrogen-containing heterocycles, which are vital in pharmaceuticals and agrochemicals .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzodioxolylmethyl-benzylamine derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, molecular weights, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Electron-Withdrawing Groups (e.g., 2-nitro): The nitro group in the target compound may enhance interactions with electron-rich biological targets, such as nitroreductase enzymes or aromatic π-systems . Heterocyclic Moieties (e.g., indole, pyridine): These groups expand pharmacological relevance. For instance, the indole-containing analog (Table 1, Row 2) may mimic tryptamine derivatives in neurotransmitter pathways .
Salt Form and Solubility :
- Hydrobromide salts (e.g., target compound and analogs in Rows 1–5) generally offer higher aqueous solubility compared to hydrochlorides (Row 6), which is critical for in vitro assays .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., 4-methyl or 3-fluoro) are synthesized via standard amide coupling or reductive amination, as described for related benzodioxolylmethyl amines . The nitro-substituted variant likely requires nitration steps, increasing synthetic complexity .
Notes
- Synthetic References : Methods for analogous compounds (e.g., cyclohexylamine coupling in ) provide a template for synthesizing the target compound .
- Commercial Availability : Most compounds in this class are discontinued, highlighting the need for custom synthesis .
- Safety Data: Limited hazard information is available; handling precautions for nitro- and bromine-containing compounds should be prioritized .
Q & A
Basic: What are the standard synthetic routes for (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution between 1,3-benzodioxol-5-ylmethylamine and 2-nitrobenzyl bromide, followed by hydrobromide salt formation. Key steps include:
- Amine-Alkylation: React 1,3-benzodioxol-5-ylmethylamine with 2-nitrobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Use a base (e.g., K₂CO₃) to neutralize HBr byproducts.
- Salt Formation: Precipitate the hydrobromide salt by adding HBr gas or aqueous HBr to the free base in an anhydrous solvent (e.g., ethanol).
Optimization: Reaction efficiency depends on stoichiometry, solvent choice, and temperature. For example, amine hydrobromide salts can act as catalysts in similar reactions, accelerating imine formation . Characterization via elemental analysis and FT-IR confirms purity .
Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:
- Crystallization: Use vapor diffusion (e.g., ethanol/water) to grow high-quality crystals.
- Data Collection: Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Use SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding and disorder . For structure solution, SHELXD or SHELXS are reliable despite newer alternatives .
Advanced: What mechanistic role does the 2-nitrobenzyl group play in photolytic cleavage, and how can this be experimentally validated?
Methodological Answer:
The 2-nitrobenzyl group acts as a photolabile protecting group, releasing the amine upon UV irradiation (λ ≈ 365 nm). Validation steps:
- Photolysis Setup: Irradiate the compound in a quartz cuvette with a UV lamp. Monitor reaction progress via HPLC or UV-Vis spectroscopy.
- Quantum Yield Calculation: Compare degradation rates under controlled light intensity. Reference studies show nitrobenzyl derivatives (e.g., NVOC, NPPOC) exhibit predictable cleavage kinetics .
- Application: Use in spatiotemporal drug delivery systems by conjugating bioactive amines to the nitrobenzyl group .
Advanced: How is the compound’s cytotoxicity evaluated in vitro, and what cell lines are most sensitive?
Methodological Answer:
- Cell Lines: Prioritize leukemia (HL-60, Jurkat) and carcinoma (HepG2, MCF-7) models, as structurally similar compounds show leukemia-selective cytotoxicity (IC₅₀ = 7.5–8.9 µg/mL) .
- MTT/Proliferation Assay: Incubate cells with the compound (1–100 µg/mL) for 48–72 hrs. Measure viability via absorbance (570 nm).
- Dose-Response Analysis: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀. Note that sensitivity varies with cell membrane permeability and metabolic activity .
Advanced: How does the compound coordinate with transition metals, and what geometric distortions arise?
Methodological Answer:
The amine and nitro groups act as ligands for Cu(I/II) or other transition metals. Experimental steps:
- Complex Synthesis: React the compound with Cu(ClO₄)₂ in acetonitrile. Isolate complexes via solvent evaporation.
- X-Ray Analysis: Propyl-based ligands (e.g., in analogous Cu(I) complexes) induce geometric strain due to poor ion-ligand fit, leading to distorted tetrahedral geometry .
- Hydrogen Bonding: Intra- and intermolecular H-bonding (e.g., N–H···O) stabilizes specific conformations (RRS/SSR) in Cu(II) complexes .
Advanced: How can contradictory cytotoxicity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Cell Line Variability: Leukemia cells (HL-60) may overexpress transporters enhancing uptake .
- Assay Conditions: Serum concentration, incubation time, and solvent (DMSO vs. ethanol) affect bioavailability. Standardize protocols using CLSI guidelines.
- Metabolic Interference: Verify compound stability in culture media via LC-MS to rule out degradation artifacts .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., DNA topoisomerase II). Parameterize the nitrobenzyl group’s electrostatic potential.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in lipid bilayers.
- QSAR Modeling: Correlate substituent effects (e.g., benzodioxole vs. methoxy groups) with bioactivity using datasets from PubChem .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
